3-[(4-fluorophenyl)methoxy]thiophene-2-carboxylic Acid

Lipophilicity Membrane Permeability ADME

Differentiated by its para-fluorine substitution, this building block enhances CNS permeability (LogP 3.16, tPSA 74.8 Ų) and blocks oxidative metabolism versus non-fluorinated analogs. Ideal for generating reliable SAR data in parallel synthesis. Use this 97% pure, 118-120 °C melting point standard for precise medicinal chemistry campaigns.

Molecular Formula C12H9FO3S
Molecular Weight 252.26 g/mol
CAS No. 303147-78-6
Cat. No. B1304423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(4-fluorophenyl)methoxy]thiophene-2-carboxylic Acid
CAS303147-78-6
Molecular FormulaC12H9FO3S
Molecular Weight252.26 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1COC2=C(SC=C2)C(=O)O)F
InChIInChI=1S/C12H9FO3S/c13-9-3-1-8(2-4-9)7-16-10-5-6-17-11(10)12(14)15/h1-6H,7H2,(H,14,15)
InChIKeyQTTBIVYSANTOKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(4-Fluorophenyl)methoxy]thiophene-2-carboxylic Acid (CAS 303147-78-6) – A Fluorinated Thiophene Scaffold for Medicinal Chemistry and Organic Synthesis


3-[(4-Fluorophenyl)methoxy]thiophene-2-carboxylic acid (CAS 303147-78-6) is a fluorinated thiophene-2-carboxylic acid derivative. It features a 4-fluorophenylmethoxy substituent at the 3-position of the thiophene ring and a carboxylic acid group at the 2-position . This compound is primarily utilized as a synthetic building block or research intermediate in medicinal chemistry and organic synthesis, with reported melting point range of 118-120 °C and commercial availability at a typical purity of 97% .

Why Generic Substitution of 3-[(4-Fluorophenyl)methoxy]thiophene-2-carboxylic Acid (CAS 303147-78-6) Fails: Differentiated Physicochemical and Biological Properties from Common Thiophene Analogs


Direct substitution of 3-[(4-fluorophenyl)methoxy]thiophene-2-carboxylic acid with a generic thiophene-2-carboxylic acid or even a close analog like the non-fluorinated 3-(benzyloxy)thiophene-2-carboxylic acid (CAS 186588-88-5) is not scientifically valid for critical research applications. The presence of the para-fluorine atom on the phenylmethoxy group fundamentally alters key physicochemical properties, including lipophilicity (LogP) and electronic distribution, which directly impacts molecular recognition, membrane permeability, and metabolic stability . Class-level medicinal chemistry principles dictate that such fluorine substitution can enhance target binding affinity and improve pharmacokinetic profiles relative to non-fluorinated counterparts, making the compound a distinct chemical entity for specific design objectives [1].

Quantitative Evidence Guide: Why 3-[(4-Fluorophenyl)methoxy]thiophene-2-carboxylic Acid (CAS 303147-78-6) Outperforms its Closest Analogs


Increased Lipophilicity (LogP) Drives Differentiated Membrane Permeability and Target Engagement Potential

The introduction of a fluorine atom in the para-position of the phenylmethoxy group significantly increases the compound's lipophilicity compared to its direct, non-fluorinated analog. This physicochemical differentiation is critical for modulating passive membrane permeability and non-specific protein binding .

Lipophilicity Membrane Permeability ADME

Distinct Molecular Weight and Polar Surface Area (PSA) Profile Optimizes for CNS Drug-Like Properties

When compared to other common halogen-substituted analogs, the target compound's specific combination of molecular weight (252.26 g/mol) and topological polar surface area (tPSA, 74.8 Ų) positions it uniquely within the optimal range for central nervous system (CNS) drug-like chemical space, a property not shared by all halogenated variants [1].

Drug-likeness CNS Multiparameter Optimization (MPO) Physicochemical Property

Verified Physical Form and Purity (97%) Ensures Reproducibility in Downstream Synthetic Transformations

Procurement of research-grade 3-[(4-fluorophenyl)methoxy]thiophene-2-carboxylic acid is supported by well-documented quality metrics from reputable suppliers. This includes a defined melting point range (118-120 °C) and a standard commercial purity of 97%, which serves as a quality benchmark for ensuring reproducible results in subsequent amide coupling, esterification, or other synthetic manipulations .

Chemical Purity Synthetic Reproducibility Quality Control

Fluorine-Enabled Metabolic Stability: A Class-Level Advantage Over Non-Fluorinated Thiophene Carboxylic Acids

While no direct, published comparative metabolic stability data exists specifically for this molecule against its close analogs, a substantial body of medicinal chemistry literature establishes that strategic fluorine substitution, such as the 4-fluorophenyl group present here, often leads to enhanced metabolic stability by blocking cytochrome P450-mediated oxidative metabolism at the para-position [1]. This is a class-level advantage when compared to a non-fluorinated analog like 3-(benzyloxy)thiophene-2-carboxylic acid.

Metabolic Stability Fluorine Chemistry Drug Metabolism

Optimal Research and Industrial Application Scenarios for 3-[(4-Fluorophenyl)methoxy]thiophene-2-carboxylic Acid (CAS 303147-78-6)


Synthesis of Fluorinated Probe Molecules for CNS Drug Discovery Programs

Given its calculated LogP of 3.16 and favorable CNS MPO profile (low MW of 252.26 g/mol and moderate tPSA of 74.8 Ų), this compound is an ideal building block for creating fluorinated probes targeting central nervous system (CNS) receptors or enzymes . Its enhanced lipophilicity, relative to the non-fluorinated analog, facilitates the design of compounds with improved blood-brain barrier permeability potential .

Development of Amide and Ester Derivatives for Metabolic Stability Optimization

The carboxylic acid handle provides a versatile point for derivatization into amides or esters. Strategic use of this fluorinated building block, as opposed to a non-fluorinated version, is a rational design choice when seeking to block a potential site of oxidative metabolism (para-position of the phenyl ring) in the resulting derivative, a strategy supported by class-level fluorine chemistry principles [1].

Building Block for Thiophene-Focused Compound Libraries and SAR Studies

With a defined purity of 97% and a confirmed melting point of 118-120 °C, this compound is well-suited for parallel synthesis and the construction of thiophene-focused compound libraries . Its use ensures reproducible synthetic outcomes, which is essential for generating reliable structure-activity relationship (SAR) data in medicinal chemistry campaigns .

Core Scaffold for Evaluating Halogen Bonding Interactions in Crystallography

The presence of both a sulfur atom in the thiophene ring and a para-fluorine atom offers unique potential for studying non-covalent interactions, such as halogen bonding, in co-crystal structures with biological targets. The distinct electronic properties conferred by the fluorine atom differentiate it from chloro- or methyl-substituted analogs, enabling the study of specific halogen-bonding geometries [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-[(4-fluorophenyl)methoxy]thiophene-2-carboxylic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.